N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
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Overview
Description
N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex heterocyclic compound that belongs to the oxazole derivatives family. These compounds are known for their diverse biological activities and have gained significant attention in medicinal chemistry
Preparation Methods
The synthesis of N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the oxazole ring.
Scientific Research Applications
N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole core but differ in their substituents and specific biological activities
Properties
Molecular Formula |
C17H14ClN3O2 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-9-14-15(16(22)19-11-5-2-4-10(18)8-11)12-6-3-7-13(12)20-17(14)23-21-9/h2,4-5,8H,3,6-7H2,1H3,(H,19,22) |
InChI Key |
GXFJDKNXXDNWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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